molecular formula C5H12ClNO2S B1219618 methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride CAS No. 40642-85-1

methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride

Cat. No.: B1219618
CAS No.: 40642-85-1
M. Wt: 185.67 g/mol
InChI Key: LBYBMKYIAODETE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with 2-aminoethanethiol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or reduced sulfur compounds

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine and sulfanyl groups allow it to form covalent bonds with electrophilic centers in target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-aminoethyl)sulfanyl]acetate
  • Ethyl 2-[(2-aminoethyl)sulfanyl]acetate
  • Methyl 2-[(2-aminoethyl)sulfanyl]propanoate

Uniqueness

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in aqueous reactions and biological applications.

Properties

IUPAC Name

methyl 2-(2-aminoethylsulfanyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBMKYIAODETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193644
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-85-1
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.5 g of S-(β-aminoethyl)mercaptoacetic acid and 10.8 g of 2,2-dimethoxy propane are added, successively, to a solution of 7.3 g of gaseous hydrochloric acid in 20 cc of methanol. The solution is permitted to stand for 12 hours at ambient temperature. The flakes formed (17.5 g) are filtered and washed with ethyl acetate. Fusion point = 100° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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